molecular formula C20H14O2 B15329649 2-[4-(2-formylphenyl)phenyl]benzaldehyde

2-[4-(2-formylphenyl)phenyl]benzaldehyde

Cat. No.: B15329649
M. Wt: 286.3 g/mol
InChI Key: PPLBZUGHMSZFLA-UHFFFAOYSA-N
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Description

2-[4-(2-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of three benzaldehyde groups attached to a central phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-formylphenyl)phenyl]benzaldehyde typically involves the reaction of 2-formylphenylboronic acid with 4-bromobenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex structures. In photoredox catalysis, the compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity .

Comparison with Similar Compounds

Uniqueness: 2-[4-(2-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups and phenyl rings, which imparts distinct reactivity and potential for forming complex organic frameworks. Its structural configuration allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H14O2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-14H

InChI Key

PPLBZUGHMSZFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=CC=CC=C3C=O

Origin of Product

United States

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